Trimethylphenylammonium hydroxide

Description

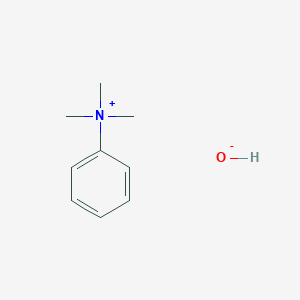

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

trimethyl(phenyl)azanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.H2O/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADKRTWCOYPCPH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC=C1.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3426-74-2 (Parent) | |

| Record name | Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50883769 | |

| Record name | Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

20-30% Aqueous solution: Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Trimethylphenylammonium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1899-02-1 | |

| Record name | Trimethylphenylammonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1899-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-trimethylanilinium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylphenylammonium Hydroxide: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylphenylammonium hydroxide (B78521) (TMAH), also known as phenyltrimethylammonium (B184261) hydroxide, is a quaternary ammonium (B1175870) salt with significant applications in analytical chemistry and organic synthesis. It is a strong organic base, often utilized in solution (typically in water or methanol) due to the hygroscopic and unstable nature of the pure compound.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on its utility for professionals in research and drug development.

Chemical and Physical Properties

Pure trimethylphenylammonium hydroxide is a deliquescent, hygroscopic solid.[1] Consequently, it is most commonly available and used as a solution, and its physical properties are typically reported for these solutions. The lack of extensive data on the pure, isolated compound is notable and likely due to its instability.

Identification

| Identifier | Value |

| IUPAC Name | trimethyl(phenyl)azanium;hydroxide |

| Synonyms | Phenyltrimethylammonium hydroxide, Trimethylanilinium hydroxide, Methelute, PTAH |

| CAS Number | 1899-02-1 |

| Molecular Formula | C₉H₁₅NO |

| Molecular Weight | 153.22 g/mol |

| SMILES | C--INVALID-LINK--(C)c1ccccc1.[OH-] |

Physical Properties

The following table summarizes the available physical data, which primarily pertains to solutions of this compound.

| Property | Value | Notes |

| Appearance | Clear, colorless to pale yellow liquid | For aqueous or methanolic solutions.[1][2] |

| Boiling Point | 65 °C | For an ~8.5% solution in methanol (B129727).[3][4] |

| Refractive Index | n20/D 1.395 | For a ~25% solution in water.[3][5] |

| Flash Point | 10 °C | For solutions in methanol.[5][6] |

Synthesis and Preparation

While specific industrial synthesis protocols for this compound are proprietary, a general and common laboratory-scale preparation for quaternary ammonium hydroxides involves the treatment of the corresponding quaternary ammonium halide (e.g., iodide or bromide) with silver oxide in an aqueous suspension. Another established method utilizes ion-exchange resins.

Experimental Protocol: Synthesis via Silver Oxide

This method is a classic route for the preparation of quaternary ammonium hydroxides.

Materials:

-

Trimethylphenylammonium iodide

-

Moist silver(I) oxide (Ag₂O)

-

Deionized water

-

Filtration apparatus (e.g., Buchner funnel with fine filter paper or a membrane filter)

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve trimethylphenylammonium iodide in a minimal amount of deionized water in a round-bottom flask.

-

Add a slight excess of freshly prepared moist silver(I) oxide to the solution. The silver oxide is typically washed with deionized water to remove any soluble impurities.

-

Stir the suspension at room temperature. The reaction progress can be monitored by periodically taking a small aliquot of the filtered solution and testing for the presence of iodide ions by adding a solution of silver nitrate (B79036) (a precipitate of AgI will form if iodide is still present).

-

Once the reaction is complete (no more iodide is detected), filter the mixture to remove the precipitated silver iodide and the excess silver oxide.

-

The resulting filtrate is an aqueous solution of this compound.

-

The concentration of the hydroxide solution can be determined by titration with a standard acid.

-

If a more concentrated solution is required, the water can be carefully removed under reduced pressure using a rotary evaporator at low temperature to minimize thermal decomposition.[1]

Experimental Protocol: Synthesis via Ion-Exchange Resin

This method avoids the use of heavy metal reagents and can provide a high-purity solution.

Materials:

-

Trimethylphenylammonium chloride or bromide

-

Strongly basic anion-exchange resin (hydroxide form)

-

Deionized water

-

Chromatography column

Procedure:

-

Prepare a chromatography column with a strongly basic anion-exchange resin.

-

Convert the resin to the hydroxide form by passing a solution of sodium hydroxide (e.g., 1 M NaOH) through the column, followed by a thorough rinse with deionized water until the eluate is neutral.

-

Prepare an aqueous solution of trimethylphenylammonium chloride or bromide.

-

Pass the trimethylphenylammonium salt solution through the prepared hydroxide-form anion-exchange column.

-

The chloride or bromide ions will be exchanged for hydroxide ions on the resin, and the eluate will be an aqueous solution of this compound.

-

Collect the eluate and determine its concentration by titration with a standard acid.

Chemical Reactivity and Mechanisms

This compound is a strong base and a source of nucleophilic hydroxide ions. Its reactivity is also characterized by its role as a methylating agent, particularly at high temperatures, and its susceptibility to thermal decomposition.

Basicity

As a quaternary ammonium hydroxide, it is a strong base, comparable in strength to alkali metal hydroxides. It readily deprotonates a wide range of acidic compounds, including carboxylic acids, phenols, and even alcohols, which is a key aspect of its function in various synthetic applications.

Thermal Decomposition (Hofmann Elimination)

When heated, quaternary ammonium hydroxides undergo an elimination reaction known as the Hofmann elimination.[6] This reaction typically forms an alkene, a tertiary amine, and water.[1] For this compound, which lacks beta-hydrogens on the phenyl group, the primary thermal decomposition pathway at high temperatures (such as in a GC inlet) involves the formation of N,N-dimethylaniline and methanol. However, if other alkyl groups with beta-hydrogens were present on the nitrogen, the Hofmann rule would predict the formation of the least substituted alkene.[7][8]

The general mechanism for the Hofmann elimination is depicted below.

Caption: Generalized Hofmann Elimination Mechanism.

Methylating Agent in Gas Chromatography (Pyrolytic Methylation)

One of the most significant applications of this compound is as a derivatizing agent for gas chromatography (GC), particularly for the analysis of compounds with acidic protons like fatty acids, phenols, and carboxylic acids.[9] In the hot injection port of a gas chromatograph (typically at 200-300°C), it acts as a strong base to deprotonate the analyte, and then the trimethylphenylammonium cation serves as a methyl donor in a process called "flash methylation" or pyrolytic methylation. This in-situ derivatization converts non-volatile acidic compounds into their more volatile methyl esters or ethers, making them amenable to GC analysis.

Applications in Research and Drug Development

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization

As mentioned, this compound is widely used for the derivatization of acidic analytes for GC-MS analysis.[9] This is particularly valuable in drug metabolism studies, clinical chemistry, and environmental analysis where fatty acids, bile acids, and certain drugs need to be quantified.

This protocol provides a general guideline for the derivatization of fatty acids in a sample.

Materials:

-

Sample containing fatty acids (e.g., lipid extract)

-

This compound solution (e.g., 0.2 M in methanol)

-

Appropriate solvent (e.g., methanol, toluene)

-

GC-MS system with a hot injection port

Procedure:

-

Prepare a solution of the sample containing the fatty acids in a suitable solvent in a GC vial.

-

Add an aliquot of the this compound solution to the vial. The molar excess of the reagent to the analyte can be optimized but is often high.

-

Vortex the mixture briefly.

-

Inject an aliquot (typically 1 µL) of the mixture directly into the GC-MS.

-

The derivatization reaction occurs in the hot injection port (e.g., at 250°C), and the resulting volatile fatty acid methyl esters are separated on the GC column and detected by the mass spectrometer.

Caption: Workflow for GC-MS analysis with in-situ derivatization.

Phase-Transfer Catalyst

This compound can function as a phase-transfer catalyst (PTC).[3] In a two-phase system (e.g., aqueous and organic), a PTC facilitates the transfer of a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction with an organic substrate occurs. The trimethylphenylammonium cation is lipophilic enough to be soluble in the organic phase, and it can pair with an anion (like hydroxide or another nucleophile) from the aqueous phase, carrying it into the organic phase to react. This is particularly useful in reactions like the Williamson ether synthesis, alkylations, and saponifications, where an inorganic nucleophile or base needs to react with an organic substrate.

Caption: General mechanism of phase-transfer catalysis.

Strong Base in Organic Synthesis

Beyond its role as a PTC, this compound is used as a strong, organic-soluble base in various synthetic transformations. Its use can be advantageous over inorganic bases when a higher degree of solubility in organic solvents is required. It can be employed in aldol (B89426) condensations, deprotonation of carbon acids, and as a catalyst for various base-mediated reactions.

Safety and Handling

This compound is a corrosive and toxic substance.[10] Commercially available solutions, especially in methanol, are also flammable.

-

Health Hazards: Causes severe skin burns and eye damage. Inhalation of mists or vapors can cause corrosive injuries to the respiratory tract.[10]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. Solutions in methanol should be stored in a flammables-approved cabinet.[5]

Conclusion

This compound is a versatile chemical reagent with important applications for researchers, particularly in the fields of analytical chemistry and organic synthesis. While the pure compound is not commonly handled due to its instability, its solutions in water and methanol serve as a powerful derivatization agent for GC-MS, an effective phase-transfer catalyst, and a strong organic-soluble base. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in a laboratory setting. Further research into its applications, particularly in the context of green chemistry and novel synthetic methodologies, will continue to expand its utility in the scientific community.

References

- 1. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The thermal decomposition of quaternary ammonium hydroxides. Part 5. The importance of conformational factors in β-eliminations from quaternary hydroxides derived from piperidines, morpholines, and decahydroquinolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 51. The thermal decomposition of quaternary ammonium hydroxides. Part II. Methohydroxides derived from 1,2,3,4-tetrahydroquinolines and 1,2,3,4,4a,9,9a,10-octahydroacridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 7. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 8. Hofmann Elimination [sites.science.oregonstate.edu]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. This compound | C9H15NO | CID 15913 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethylphenylammonium Hydroxide (CAS 1899-02-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Trimethylphenylammonium hydroxide (B78521) (CAS 1899-02-1), a versatile quaternary ammonium (B1175870) compound. It details the chemical and physical properties, synthesis, and multifaceted applications of this reagent in organic synthesis and analytical chemistry. This document includes structured data tables for easy reference, detailed experimental protocols for key applications, and visual diagrams to elucidate reaction mechanisms and workflows. Safety and handling information is also thoroughly addressed to ensure its proper use in a laboratory setting.

Introduction

Trimethylphenylammonium hydroxide, also known as Phenyltrimethylammonium hydroxide or TMAH, is a quaternary ammonium salt with the chemical formula C₉H₁₅NO.[1][2] It is a strong base and is typically supplied as a solution in water or methanol (B129727).[3] Its utility in chemical transformations stems from its role as a phase transfer catalyst, a strong organic base, and a derivatizing agent.[3][4] These properties make it a valuable tool in various applications, including organic synthesis, pharmaceutical development, and analytical chemistry.[5] This guide aims to provide an in-depth technical resource for professionals utilizing or considering the use of this compound in their work.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various sources.

| Property | Value | References |

| CAS Number | 1899-02-1 | [1][2] |

| Molecular Formula | C₉H₁₅NO | [1] |

| Molecular Weight | 153.22 g/mol | [1] |

| Appearance | Colorless to slightly cloudy/pale yellow liquid (in solution) | [6] |

| Boiling Point | 65 °C (for ~8.5% solution in methanol) | [6] |

| Flash Point | 10 °C (for 0.1M solution in methanol) | [6] |

| Refractive Index | n20/D 1.395 | |

| SMILES String | C--INVALID-LINK--(C)c1ccccc1.[OH-] | |

| InChI Key | HADKRTWCOYPCPH-UHFFFAOYSA-M | |

| Solubility | Soluble in water and organic solvents |

Synthesis

While commercially available, this compound can be synthesized in the laboratory. A common method involves the quaternization of an aniline (B41778) derivative.

Synthesis from N,N-Dimethylaniline

A plausible laboratory-scale synthesis involves the methylation of N,N-dimethylaniline.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Quaternization: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-dimethylaniline in a suitable solvent such as acetonitrile. Add a stoichiometric excess (e.g., 1.2 equivalents) of a methylating agent like methyl iodide. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature to allow the precipitation of the trimethylphenylammonium iodide salt. Collect the salt by filtration and wash with a cold solvent.

-

Anion Exchange: The resulting trimethylphenylammonium halide salt is then converted to the hydroxide form. This can be achieved by treating an aqueous solution of the salt with silver oxide (Ag₂O) or by passing it through an anion-exchange resin in the hydroxide form.

-

Silver Oxide Method: Suspend the trimethylphenylammonium halide in water and add a slight excess of freshly prepared silver oxide. Stir the mixture at room temperature until the precipitation of silver halide is complete. Filter the mixture to remove the silver halide, yielding an aqueous solution of this compound.

-

Ion-Exchange Resin Method: Prepare a column with a strong base anion-exchange resin in the hydroxide form. Pass a solution of the trimethylphenylammonium halide through the column. The halide ions will be exchanged for hydroxide ions, and the eluate will be a solution of this compound.

-

-

Concentration Determination: The concentration of the resulting this compound solution should be determined by titration with a standardized acid solution (e.g., HCl) using a suitable indicator like phenolphthalein.

Applications in Organic Synthesis and Analysis

This compound is a versatile reagent with several key applications.

Phase Transfer Catalyst

As a quaternary ammonium salt, this compound can function as a phase transfer catalyst (PTC). It facilitates the transfer of a reactant (often an anion) from an aqueous phase to an organic phase, where the reaction with an organic substrate occurs.

Caption: Phase Transfer Catalysis Workflow.

Experimental Protocol (General for Nucleophilic Substitution):

-

Combine the organic substrate (e.g., an alkyl halide) in a water-immiscible organic solvent (e.g., toluene (B28343) or dichloromethane) in a reaction flask.

-

Add an aqueous solution of the nucleophile (e.g., sodium cyanide or sodium azide).

-

Add a catalytic amount of this compound (typically 1-10 mol%).

-

Stir the biphasic mixture vigorously at a suitable temperature (room temperature to reflux) to ensure efficient mixing of the phases.

-

Monitor the reaction by GC or TLC.

-

Upon completion, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the product by chromatography or distillation.

Base in Organic Reactions

Due to the presence of the hydroxide ion, this compound is a strong base and can be used in various base-catalyzed reactions, such as aldol (B89426) condensations.

Experimental Protocol (Crossed Aldol Condensation):

-

In a reaction flask, dissolve the ketone (e.g., acetophenone) in a suitable solvent like ethanol.

-

Add the aldehyde (e.g., benzaldehyde) to the solution.

-

Slowly add a catalytic amount of this compound solution (e.g., ~25% in water) to the mixture with stirring.

-

Continue stirring at room temperature and monitor the reaction for the formation of the β-hydroxy ketone or the α,β-unsaturated ketone product.

-

If necessary, the reaction can be gently heated to promote dehydration to the enone.

-

After the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry, and concentrate.

-

Purify the product by recrystallization or column chromatography.

Caption: Aldol Condensation Workflow.

Deprotection of Protecting Groups

This compound can be used as a strong base to remove certain protecting groups in organic synthesis, such as the tert-butoxycarbonyl (Boc) group from amines, although acidic conditions are more common for Boc deprotection.[5]

Experimental Protocol (Boc Deprotection - Illustrative):

-

Dissolve the Boc-protected amine in a suitable solvent.

-

Add a stoichiometric amount of this compound solution.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, neutralize the reaction mixture.

-

Work up the reaction by extraction and purify the deprotected amine.

Derivatization Agent for Gas Chromatography (GC)

This compound is used as a derivatizing agent, specifically for methylation, in gas chromatography (GC) and GC-mass spectrometry (GC-MS).[2][3] This process, often referred to as thermally assisted hydrolysis and methylation (THM), converts non-volatile or polar analytes (like fatty acids and phenols) into their more volatile methyl esters or ethers, enabling their analysis by GC.[4]

Caption: GC Derivatization Workflow.

Experimental Protocol (GC Derivatization):

-

Prepare a solution of the sample to be analyzed in a suitable solvent.

-

Add a solution of this compound (e.g., ~0.5 M in methanol) to the sample vial.

-

Inject an aliquot of this mixture directly into the hot injector of the gas chromatograph.

-

The heat of the injector facilitates the pyrolysis of the this compound and the in-situ methylation of the analyte.

-

The volatile methylated derivative is then separated on the GC column and detected by the mass spectrometer.

Signaling Pathways

Extensive literature searches did not reveal any established biological signaling pathways in which this compound plays a specific role. Its primary characterization is as a synthetic organic reagent. The biological effects observed are generally attributed to the toxicological properties common to quaternary ammonium compounds, such as membrane disruption, rather than interaction with specific signaling cascades.[7][8][9]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

| Hazard Category | Description | References |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [1][10] |

| Acute Toxicity | Harmful if inhaled. May be fatal or cause blindness if swallowed (especially methanol solutions). May be absorbed through intact skin. | [6] |

| Organ Toxicity | May cause damage to the central nervous system, liver, kidneys, and heart. | [6] |

| Flammability | Solutions in methanol are highly flammable. | [6] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If inhalation risk is high, a suitable respirator should be used.

Handling and Storage:

-

Keep away from heat, sparks, and open flames.[6]

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store under an inert atmosphere.[6]

Conclusion

This compound (CAS 1899-02-1) is a potent and versatile chemical reagent with significant applications in organic synthesis and analytical chemistry. Its utility as a phase transfer catalyst, a strong base, and a derivatizing agent for gas chromatography makes it an important tool for researchers and drug development professionals. A thorough understanding of its properties, applications, and, critically, its safety and handling requirements is essential for its effective and safe utilization in the laboratory. While its biological activity is primarily associated with general toxicity, its role in enabling the synthesis and analysis of a wide range of molecules underscores its importance in the chemical and pharmaceutical sciences.

References

- 1. This compound | C9H15NO | CID 15913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. Comparison of tetramethylammonium hydroxide (TMAH), trimethylsulfonium hydroxide (TMSH), and this compound (TMPAH) thermochemolysis for in situ space analysis of organic molecules in planetary environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Biological activity of quaternary ammonium salts and resistance of microorganisms to these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis and Structure of Trimethylphenylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylphenylammonium hydroxide (B78521) (TMPAH) is a quaternary ammonium (B1175870) salt with significant applications in organic synthesis and analytical chemistry, particularly as a strong base and a derivatization agent in gas chromatography. This technical guide provides a comprehensive overview of the synthesis and structural characteristics of TMPAH. Detailed experimental protocols for its multi-step synthesis are presented, along with a compilation of its key physicochemical and spectroscopic properties. The synthesis involves a two-step process: the quaternization of N,N-dimethylaniline to form a trimethylphenylammonium halide intermediate, followed by the conversion of the halide to the hydroxide. This guide outlines methodologies for both steps, including reaction conditions, purification techniques, and expected yields. Furthermore, structural data, including molecular weight and spectroscopic information, are provided to aid in the characterization of this versatile reagent.

Introduction

Trimethylphenylammonium hydroxide (TMPAH), also known as phenyltrimethylammonium (B184261) hydroxide, is a strong organic base with the chemical formula C₆H₅N(CH₃)₃OH.[1][2] It is widely utilized in organic chemistry as a phase-transfer catalyst, a strong non-nucleophilic base, and as a methylating agent in various reactions.[3] In the field of analytical chemistry, TMPAH is a common reagent for the derivatization of a wide range of compounds, including amino acids, fatty acids, and pharmaceuticals, to enhance their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.[4]

This guide details the synthesis of TMPAH, which is typically achieved through a two-step procedure. The first step involves the synthesis of a trimethylphenylammonium halide salt, commonly the iodide, via the Menshutkin reaction between N,N-dimethylaniline and methyl iodide. The subsequent step focuses on the conversion of this halide salt into the desired hydroxide, for which two primary methods are discussed: reaction with silver oxide and anion exchange chromatography.

Structure and Properties

The trimethylphenylammonium cation consists of a phenyl group and three methyl groups attached to a central nitrogen atom, resulting in a permanent positive charge on the nitrogen. This cation is then ionically bonded to a hydroxide anion.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₅NO | [1] |

| Molecular Weight | 153.22 g/mol | [1] |

| CAS Number | 1899-02-1 | |

| Appearance | Typically a clear, colorless liquid in solution | [1] |

| Synonyms | Phenyltrimethylammonium hydroxide, Trimethylanilinium hydroxide | [1][5] |

Table 2: Spectroscopic Data of Trimethylphenylammonium Cation (as Chloride Salt)

| Nucleus | Chemical Shift (δ) ppm | Reference(s) |

| ¹³C NMR | Data for the chloride salt is available and can be used as a reference for the cation. | [6] |

| (Aromatic C) | Not explicitly detailed in search results. | |

| (N-CH₃) | Not explicitly detailed in search results. |

Synthesis of this compound

The synthesis of TMPAH is presented as a two-step process. The first step is the formation of a stable halide salt, followed by the exchange of the halide for a hydroxide anion.

Step 1: Synthesis of Trimethylphenylammonium Iodide

The initial step involves the quaternization of N,N-dimethylaniline with methyl iodide. This is a classic Sₙ2 reaction known as the Menshutkin reaction.

Reaction Scheme:

C₆H₅N(CH₃)₂ + CH₃I → C₆H₅N(CH₃)₃⁺I⁻

Experimental Protocol:

-

Materials:

-

N,N-dimethylaniline

-

Methyl iodide

-

Acetonitrile (B52724) or Dichloromethane (solvent)

-

Diethyl ether (for precipitation)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylaniline (1 equivalent) in acetonitrile or dichloromethane.

-

Slowly add methyl iodide (1.1 to 3 equivalents) to the stirred solution at room temperature. The reaction is exothermic, and a cooling bath may be necessary to control the temperature.

-

After the initial exothermic reaction subsides, continue stirring the mixture at room temperature for several hours or at a gentle reflux to ensure the completion of the reaction. The progress can be monitored by the formation of a precipitate.

-

Once the reaction is complete, the product, trimethylphenylammonium iodide, can be precipitated by the addition of diethyl ether.

-

Collect the solid product by vacuum filtration and wash it with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the trimethylphenylammonium iodide as a white to off-white solid.

-

-

Quantitative Data:

-

Yields for this reaction are typically high, often exceeding 90%.

-

Step 2: Conversion of Trimethylphenylammonium Iodide to Hydroxide

Two common methods for this conversion are detailed below.

This method relies on the precipitation of the insoluble silver iodide, leaving the desired hydroxide in solution.

Reaction Scheme:

2 C₆H₅N(CH₃)₃⁺I⁻ + Ag₂O + H₂O → 2 C₆H₅N(CH₃)₃⁺OH⁻ + 2 AgI(s)

Experimental Protocol:

-

Materials:

-

Trimethylphenylammonium iodide

-

Silver(I) oxide (Ag₂O)

-

Deionized water

-

-

Procedure:

-

Prepare a slurry of freshly precipitated silver(I) oxide. This can be done by reacting a solution of silver nitrate (B79036) with a solution of sodium hydroxide and washing the resulting precipitate thoroughly with deionized water to remove any soluble salts.[7]

-

Dissolve the trimethylphenylammonium iodide in a minimal amount of deionized water.

-

Add the silver(I) oxide slurry to the trimethylphenylammonium iodide solution with vigorous stirring.

-

Stir the mixture at room temperature for several hours, protected from light to prevent the decomposition of silver oxide.

-

The reaction progress can be monitored by testing for the presence of iodide ions in the solution (e.g., with a silver nitrate solution).

-

Once the reaction is complete (no more iodide is detected), remove the precipitated silver iodide and any excess silver oxide by filtration through a fine filter paper or a membrane filter.

-

The resulting filtrate is an aqueous solution of this compound. The concentration can be determined by titration with a standard acid.

-

This method utilizes an anion exchange resin in the hydroxide form to replace the iodide ion with a hydroxide ion.

Experimental Protocol:

-

Materials:

-

Trimethylphenylammonium iodide

-

Strongly basic anion exchange resin (e.g., Amberlite IRA-400) in the hydroxide form

-

Deionized water

-

-

Procedure:

-

Prepare a column packed with a strongly basic anion exchange resin.

-

Convert the resin to the hydroxide form by passing a solution of sodium hydroxide (e.g., 1 M) through the column until the eluent is strongly basic.

-

Wash the column thoroughly with deionized water until the eluent is neutral to remove any excess sodium hydroxide.

-

Dissolve the trimethylphenylammonium iodide in deionized water.

-

Pass the solution of trimethylphenylammonium iodide slowly through the prepared anion exchange column.

-

Collect the eluent, which will be an aqueous solution of this compound.

-

Monitor the eluent for the presence of iodide ions to ensure the exchange process is complete. Once iodide is detected in the eluent, the resin is exhausted and needs to be regenerated.

-

The concentration of the resulting this compound solution can be determined by titration.

-

Visualization of Synthesis Workflow

The following diagrams illustrate the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structure of this compound. The two-step synthesis, involving the formation of a trimethylphenylammonium iodide intermediate followed by its conversion to the hydroxide via reaction with silver oxide or through anion exchange, represents a reliable and accessible route to this important reagent. The provided experimental protocols and structural data serve as a valuable resource for researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug development, facilitating the preparation and application of this versatile compound. Further research to obtain and publish detailed spectroscopic data (¹H NMR, ¹³C NMR, and FTIR) for the hydroxide form would be a valuable contribution to the chemical community.

References

- 1. This compound | C9H15NO | CID 15913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1899-02-1: this compound [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Comparison of tetramethylammonium hydroxide (TMAH), trimethylsulfonium hydroxide (TMSH), and this compound (TMPAH) thermochemolysis for in situ space analysis of organic molecules in planetary environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thomassci.com [thomassci.com]

- 6. Trimethylphenylammonium chloride(138-24-9) 13C NMR spectrum [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Trimethylphenylammonium hydroxide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimethylphenylammonium Hydroxide (B78521), a versatile quaternary ammonium (B1175870) salt. The document details its fundamental physicochemical properties, outlines key experimental applications with detailed protocols, and illustrates associated workflows and mechanisms through diagrams.

Core Physicochemical Data

Quantitative data for Trimethylphenylammonium Hydroxide is summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 153.22 g/mol | [1][2][3] |

| Chemical Formula | C₉H₁₅NO | [1][2][4] |

| Alternative Formula | C₉H₁₄N·HO | [5][6] |

| CAS Number | 1899-02-1 | [1][3][5] |

Experimental Protocols

This compound is a prominent reagent in analytical chemistry and organic synthesis, primarily utilized as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) and as a phase-transfer catalyst.

Protocol 1: Derivatization of Fatty Acids for GC-MS Analysis

This protocol describes the methylation of fatty acids to form fatty acid methyl esters (FAMEs), which are more volatile and thermally stable, making them suitable for GC-MS analysis.

Materials:

-

This compound (TMAH) solution (e.g., 0.2 M in methanol)

-

Sample containing fatty acids (e.g., lipid extract)

-

Anhydrous solvent (e.g., methanol, toluene)

-

Internal standard (e.g., a fatty acid not present in the sample)

-

GC vials with caps

-

Vortex mixer

-

Heating block or oven

Procedure:

-

Sample Preparation: Accurately weigh or measure the sample containing fatty acids into a GC vial. If the sample is solid, dissolve it in a minimal amount of a suitable anhydrous solvent.

-

Internal Standard Addition: Add a known amount of the internal standard to the sample. This will be used for quantification.

-

Reagent Addition: Add an excess of the this compound solution to the vial. The exact volume will depend on the concentration of the fatty acids in the sample, but a 10-fold molar excess is a common starting point.

-

Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. The methylation reaction often occurs rapidly at room temperature. For less reactive fatty acids or to ensure complete derivatization, the vial can be heated (e.g., at 60-80°C) for a short period (e.g., 10-15 minutes). The reaction can also be performed via on-column methylation where the derivatization occurs in the hot GC injection port.

-

Analysis: After the reaction is complete and the vial has cooled to room temperature, the sample is ready for injection into the GC-MS system.

-

GC-MS Parameters: The GC-MS parameters (e.g., column type, temperature program, and mass spectrometer settings) should be optimized for the separation and detection of the resulting FAMEs.

Protocol 2: Phase-Transfer Catalyzed Alkylation

This protocol provides a general procedure for an alkylation reaction using this compound as a phase-transfer catalyst. This method is particularly useful for reactions between a water-soluble nucleophile and an organic-soluble electrophile.

Materials:

-

This compound (as the phase-transfer catalyst)

-

Nucleophile (e.g., a phenol (B47542) or an active methylene (B1212753) compound)

-

Electrophile (e.g., an alkyl halide)

-

Aqueous base solution (e.g., 50% NaOH)

-

Organic solvent (e.g., toluene, dichloromethane)

-

Reaction vessel with a magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: In the reaction vessel, dissolve the nucleophile and the electrophile in the organic solvent.

-

Aqueous Phase Addition: Add the aqueous base solution to the reaction mixture.

-

Catalyst Addition: Add a catalytic amount of this compound to the biphasic mixture (typically 1-10 mol% relative to the nucleophile).

-

Reaction: Stir the mixture vigorously at the desired temperature (which can range from room temperature to reflux, depending on the reactivity of the substrates). The vigorous stirring is crucial to maximize the interfacial area between the two phases, facilitating the transfer of the nucleophile by the catalyst. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).

-

Work-up: Once the reaction is complete, stop the stirring and allow the phases to separate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Purification: Wash the organic layer with water and/or brine to remove any remaining base and catalyst. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography, distillation, or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for GC-MS derivatization and the mechanism of phase-transfer catalysis.

References

- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

An In-depth Technical Guide to the Physical Properties of Trimethylphenylammonium Hydroxide Solution

This technical guide provides a comprehensive overview of the physical properties of trimethylphenylammonium hydroxide (B78521) solution, tailored for researchers, scientists, and professionals in drug development. This document collates available data, presents it in a structured format, and outlines relevant experimental methodologies.

Chemical Identity

Trimethylphenylammonium hydroxide, a quaternary ammonium (B1175870) salt, is a versatile compound utilized in various chemical applications.

| Identifier | Value |

| IUPAC Name | trimethyl(phenyl)azanium;hydroxide |

| Synonyms | Phenyltrimethylammonium hydroxide, TMAH, Trimethylanilinium hydroxide[1][2][3][4][5][6][7] |

| CAS Number | 1899-02-1[3][6] |

| Molecular Formula | C9H15NO[1][2][3][6] |

| Molecular Weight | 153.22 g/mol [1][2][3][5][6] |

| Chemical Structure | [OH-].C--INVALID-LINK--(C)c1ccccc1 |

Physical Properties

The physical properties of this compound are predominantly available for its solutions, as the anhydrous solid is less common. These properties are highly dependent on the solvent and the concentration of the solution.

Table 1: Physical Properties of this compound Solutions

| Property | Value | Solution Details |

| Appearance | Clear, colorless liquid[1][2][3] | 0.1M in methanol (B129727), 20-30% in water, ~8.5% in methanol |

| Solubility | Miscible[1] | In water |

| Density | 0.8 g/mL[1] | 0.1M in methanol |

| 0.790 g/mL[3] | ~8.5% in methanol | |

| Boiling Point | 64 °C[1] | 0.1M in methanol |

| 65 °C[3][6] | ~8.5% in methanol | |

| Melting Point | 195 °C (lit.)[8] | Data likely for the solid compound, not a solution. |

| Flash Point | 10 °C / 50 °F[1][4][9] | 0.1M in methanol |

| 11 °C / 51.8 °F (closed cup)[5] | ~0.5 M in methanol | |

| Not Applicable | Aqueous solution[10][11] | |

| Refractive Index | 1.395 (at 20°C)[3][12] | ~25% in H2O (1.68 M) |

| Viscosity | Not available[1] | - |

Experimental Protocols

Detailed experimental procedures for determining the physical properties of liquid solutions are outlined below. These are standard methodologies applicable to this compound solutions.

3.1. Determination of Density

The density of a liquid solution can be accurately measured using a pycnometer or a digital density meter.

-

Using a Pycnometer:

-

Clean and dry the pycnometer thoroughly and determine its empty weight (m1).

-

Fill the pycnometer with distilled water of a known temperature and weigh it (m2). The density of water at this temperature is known.

-

Calculate the volume of the pycnometer (V) using the formula: V = (m2 - m1) / ρ_water.

-

Empty and dry the pycnometer, then fill it with the this compound solution at the same temperature and weigh it (m3).

-

The density of the solution (ρ_solution) is then calculated as: ρ_solution = (m3 - m1) / V.

-

-

Using a Digital Density Meter:

-

Calibrate the instrument with dry air and distilled water according to the manufacturer's instructions.

-

Inject the this compound solution into the measuring cell.

-

The instrument will directly display the density of the solution, often with temperature control.

-

3.2. Determination of Boiling Point

The boiling point can be determined using a simple distillation apparatus.

-

Place a sample of the this compound solution in a round-bottom flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Set up a distillation apparatus with a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head.

-

Heat the flask gently. The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point. This temperature should remain constant during the distillation of a pure substance.

3.3. Determination of Refractive Index

A refractometer is used to measure the refractive index of a liquid.

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Place a few drops of the this compound solution on the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize.

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

Applications and Logical Workflow

This compound is a well-known phase transfer catalyst. Its role is to facilitate the transport of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), thereby increasing the reaction rate.

Caption: Workflow of this compound as a Phase Transfer Catalyst.

In gas chromatography, this compound is used as a derivatizing agent, particularly for the on-column methylation of fatty acids and other compounds with active hydrogens.

Caption: Workflow for GC Derivatization using this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound | C9H15NO | CID 15913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound (CH3)3N(OH)C6H5 methanol 0.5M, for GC derivatization, LiChropur 1899-02-1 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. thomassci.com [thomassci.com]

- 8. echemi.com [echemi.com]

- 9. lookchem.com [lookchem.com]

- 10. This compound 25 water 1.68 M 1899-02-1 [sigmaaldrich.com]

- 11. This compound 25 water 1.68 M 1899-02-1 [sigmaaldrich.com]

- 12. This compound 25 water 1.68 M 1899-02-1 [sigmaaldrich.com]

Trimethylphenylammonium Hydroxide: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Trimethylphenylammonium hydroxide (B78521) (CAS No. 1899-02-1). Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment. This document summarizes key hazard information, outlines personal protective equipment protocols, details emergency procedures, and provides an overview of standard toxicological testing methodologies.

Hazard Identification and Classification

Trimethylphenylammonium hydroxide is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification

| Classification | Category |

| Skin Corrosion/Irritation | 1B |

| Serious Eye Damage/Eye Irritation | 1 |

Source: European Chemicals Agency (ECHA)[1]

Table 2: Hazard Statements and Pictograms

| Pictogram | Signal Word | Hazard Statement |

ngcontent-ng-c282987731="" class="ng-star-inserted"> | Danger | H314: Causes severe skin burns and eye damage.[1][2] |

Safe Handling and Storage

Proper handling and storage are paramount to prevent exposure and accidents.

Table 3: Handling and Storage Precautions

| Precaution | Description |

| Ventilation | Handle in a well-ventilated place, preferably within a chemical fume hood.[3] |

| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles with side-shields.[3] A face shield may also be necessary. |

| Hygiene | Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area. |

| Ignition Sources | Use non-sparking tools and prevent fire caused by electrostatic discharge.[3] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials such as acids. |

| Container Integrity | Keep containers tightly closed when not in use. |

Safe Handling Workflow

The following diagram illustrates a comprehensive workflow for the safe handling of this compound.

Caption: Workflow for safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 4: Personal Protective Equipment (PPE) Recommendations

| Body Part | Protection | Specification |

| Eyes/Face | Safety Goggles/Face Shield | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] A face shield is also recommended. |

| Skin | Gloves and Protective Clothing | Chemical-impermeable gloves (e.g., nitrile rubber with a minimum layer thickness of 0.11 mm) and fire/flame resistant and impervious clothing.[3] |

| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., type ABEK, EN14387).[3] |

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 5: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |

Emergency Response Workflow

The following diagram outlines the emergency response procedures for different types of exposure.

Caption: Emergency response workflow for exposure incidents.

Toxicological Information

Table 6: Toxicological Data for a 0.1M Solution in Methanol (B129727)

| Test | Species | Route | Result |

| LD50 | Rat | Oral | 5628 mg/kg (for Methanol) |

| LC50 | Rat | Inhalation | 64000 ppm (4h) (for Methanol) |

| LD50 | Rabbit | Skin | 15800 mg/kg (for Methanol) |

Source: Cole-Parmer MSDS. Note: This data is for the methanol solvent, which constitutes the majority of the solution.

Experimental Protocols for Safety Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemicals. The following are brief descriptions of key experimental methodologies.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test is the classification of the substance into a toxicity class based on the observed mortality.

-

Procedure:

-

Fasted animals (usually rats) are dosed with the test substance.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Body weight is recorded weekly.

-

A necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS) for classification and labeling of chemicals.

Acute Dermal Toxicity - OECD Test Guideline 402

This method assesses the potential for a substance to cause toxicity when applied to the skin.

-

Principle: The substance is applied to the clipped skin of a group of experimental animals. The animals are observed for a defined period for signs of toxicity and mortality.

-

Procedure:

-

The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing for 24 hours.

-

Animals are observed for signs of toxicity and mortality for 14 days.

-

Body weight is recorded weekly.

-

A necropsy is performed on all animals.

-

-

Data Analysis: The dermal LD50 value can be calculated, and the substance is classified based on its dermal toxicity.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.

-

Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit). The other eye serves as a control.

-

Procedure:

-

The test substance is instilled into the eye of the animal.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

-

Data Analysis: The scores are used to classify the substance based on the severity and reversibility of the eye damage.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method - OECD Test Guideline 431

This in vitro method is used to identify corrosive substances without the use of live animals.

-

Principle: The test substance is applied to a three-dimensional reconstructed human epidermis model. The corrosive potential is determined by measuring the viability of the cells after exposure.

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

After a defined exposure period, the tissue is rinsed, and the cell viability is determined using a colorimetric assay (e.g., MTT assay).

-

-

Data Analysis: A substance is classified as corrosive if the cell viability falls below a certain threshold.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) and professional safety training. Always consult the specific SDS for this compound from your supplier before use.

References

The Role of Trimethylphenylammonium Hydroxide as a Quaternary Ammonium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylphenylammonium hydroxide (B78521) (TMPAH) is a versatile quaternary ammonium (B1175870) salt with a wide range of applications in scientific research and industrial processes. This technical guide provides a comprehensive overview of its core functionalities, including its role as a phase-transfer catalyst, a surface modifying agent, and a derivatization reagent for gas chromatography-mass spectrometry (GC-MS). The document details its chemical and physical properties, synthesis, and toxicity. Furthermore, it offers structured experimental protocols for its key applications and presents quantitative data in a comparative format. Visual diagrams of its synthesis and application workflows are provided to facilitate a deeper understanding of its utility. While an effective chemical reagent, current literature does not indicate a significant role for Trimethylphenylammonium hydroxide in biological signaling pathways.

Introduction

Quaternary ammonium salts, characterized by a central positively charged nitrogen atom bonded to four organic groups, are a class of compounds with diverse applications. This compound (TMPAH), also known as phenyltrimethylammonium (B184261) hydroxide, is a prominent member of this family. Its structure, comprising a trimethylammonium cation and a hydroxide anion, imparts unique properties that make it a valuable tool in organic synthesis, analytical chemistry, and materials science. This guide aims to provide an in-depth technical resource for researchers, scientists, and drug development professionals on the multifaceted role of TMPAH.

Chemical and Physical Properties

This compound is a strong organic base. It is typically supplied as a solution in water or methanol (B129727).[1][2] Key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₅NO | [3] |

| Molecular Weight | 153.22 g/mol | [3] |

| CAS Number | 1899-02-1 | [2] |

| Appearance | Colorless to pale yellow liquid (in solution) | [2] |

| Solubility | Soluble in water and organic solvents | [2] |

| Boiling Point | 65 °C (for ca. 8.5% in methanol solution) | |

| Refractive Index | n20/D 1.395 (~25% in H₂O) | |

| Synonyms | Phenyltrimethylammonium hydroxide, Trimethylanilinium hydroxide, Methelute | [1][2][3] |

Synthesis

This compound can be synthesized from N,N-dimethylaniline. The synthesis involves two main steps: quaternization of the amine followed by hydroxide salt formation. A common method involves the methylation of N,N-dimethylaniline.[4]

A general representation of the synthesis is as follows:

Applications

Phase-Transfer Catalysis

As a quaternary ammonium salt, TMPAH can function as a phase-transfer catalyst (PTC). PTCs facilitate the reaction between reactants in immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants, typically an anion, into the phase where the other reactant is located.[5] This enhances reaction rates and allows for milder reaction conditions.

Logical Workflow for Phase-Transfer Catalysis:

Surface Modification

TMPAH can be used in the modification of surfaces to alter their properties, such as adhesion and hydrophobicity. Quaternary ammonium salts are known to be used in the surface modification of materials like silica (B1680970) nanoparticles.[6][7] The positively charged nitrogen can interact with negatively charged surfaces, while the organic groups can be tailored to impart desired functionalities.

Derivatization Agent for Gas Chromatography-Mass Spectrometry (GC-MS)

TMPAH is utilized as a derivatization agent in GC-MS, particularly for the analysis of acidic compounds like fatty acids and herbicides.[8] It acts as a methylating reagent, converting polar, non-volatile analytes into their more volatile and thermally stable methyl esters, which are more amenable to GC analysis.[9] This process, often referred to as thermochemolysis or pyrolytic methylation, occurs in the hot GC injection port.

Experimental Workflow for GC-MS Derivatization:

Experimental Protocols

Protocol for Williamson Ether Synthesis using a Quaternary Ammonium Salt as a Phase-Transfer Catalyst

This protocol is a general guideline for a Williamson ether synthesis, a reaction where quaternary ammonium salts like TMPAH can be employed.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alcohol or phenol (B47542) (1 equivalent), the organic solvent (e.g., toluene), and the quaternary ammonium salt (e.g., TMPAH, 1-5 mol%).

-

Aqueous Phase Preparation: In a separate beaker, dissolve the base (e.g., sodium hydroxide, 2 equivalents) in water.

-

Reaction Initiation: Vigorously stir the organic phase and add the aqueous solution of the base.

-

Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography or distillation.

Protocol for Derivatization of Fatty Acids for GC-MS Analysis using a Quaternary Ammonium Hydroxide

This protocol provides a general procedure for the derivatization of fatty acids using a reagent like TMPAH.

-

Sample Preparation: Prepare a solution of the fatty acid sample in a suitable aprotic solvent (e.g., methanol or acetonitrile). The sample should be dry, as water can interfere with the derivatization.

-

Reagent Addition: In a GC vial, add the sample solution and the this compound solution (typically in methanol). A molar excess of the derivatizing agent is generally used.

-

Injection: The mixture is then directly injected into the GC-MS system. The derivatization reaction (pyrolytic methylation) occurs in the hot injector port.

-

GC-MS Analysis: Set the appropriate GC oven temperature program and MS acquisition parameters for the analysis of the resulting fatty acid methyl esters.

Quantitative Data

Toxicity Data

The toxicity of this compound is an important consideration for its safe handling. Available data is summarized in Table 2. It is important to note that some of the data pertains to solutions of TMPAH, and the solvent may contribute to the overall toxicity.

| Parameter | Species | Route | Value | Reference(s) |

| LD50 (Methanol solution) | Rat | Oral | 5600 mg/kg (for methanol) | [1] |

| LD50 (Methanol solution) | Rabbit | Skin | 15800 mg/kg (for methanol) | [1] |

Comparative Performance in Thermochemolysis

A study comparing the performance of TMPAH with Tetramethylammonium hydroxide (TMAH) and Trimethylsulfonium hydroxide (TMSH) as thermochemolysis reagents for the analysis of astrobiologically relevant molecules found that TMAH and TMSH were generally superior for carboxylic acids and nucleobases.[10] Amino acids were found to be unsuitable targets for thermochemolysis at high temperatures with any of these reagents due to degradation.[10]

Role in Biological Systems and Signaling Pathways

Quaternary ammonium compounds as a class are known for their biological activity, primarily as antimicrobial agents. Their positively charged nitrogen can interact with negatively charged bacterial cell membranes, leading to membrane disruption and cell lysis.[10] Some quaternary ammonium compounds can also interfere with metabolic pathways.[10] However, extensive literature searches did not yield any specific evidence of this compound's involvement in mammalian or other eukaryotic biological signaling pathways. Its primary roles, as documented, are in chemical synthesis and analysis. The interaction of some quaternary ammonium ions with ion channels has been studied, but this is generally in the context of channel blocking rather than physiological signaling.[11]

Conclusion

This compound is a valuable and versatile quaternary ammonium salt with well-established applications in organic synthesis, materials science, and analytical chemistry. Its utility as a phase-transfer catalyst, surface modifying agent, and derivatization reagent for GC-MS is well-documented. This guide has provided a comprehensive overview of its properties, synthesis, and applications, including detailed experimental protocols and comparative quantitative data. While its chemical reactivity is clear, there is currently no evidence to suggest a significant role for this compound in biological signaling pathways. Researchers and drug development professionals should be aware of its toxic properties and handle it with appropriate safety precautions. Future research may explore novel applications of this compound, particularly in the development of new synthetic methodologies and analytical techniques.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. CAS 1899-02-1: this compound [cymitquimica.com]

- 3. This compound | C9H15NO | CID 15913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenyltrimethylammonium | C9H14N+ | CID 15914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Trimethylphenylammonium hydroxide synonyms and alternative names

An In-depth Technical Guide to Trimethylphenylammonium Hydroxide (B78521)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimethylphenylammonium hydroxide, a versatile quaternary ammonium (B1175870) salt. It includes a detailed list of its synonyms and alternative names, a summary of its key physicochemical properties, and a discussion of its primary applications, with a focus on its role as a derivatization reagent in analytical chemistry.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical catalogs. Understanding these different names is crucial for effective literature searches and chemical procurement.

| Common Name | Systematic Name | Other Names & Abbreviations |

| This compound | N,N,N-Trimethylbenzenaminium hydroxide | Phenyltrimethylammonium hydroxide[1][2][3][4][5][6][7][8] |

| Trimethylanilinium hydroxide[1][2][9][10] | ||

| Methelute[4][9] | ||

| PTAH[7] | ||

| TMAH (Note: This abbreviation is also commonly used for Tetramethylammonium hydroxide, so care should be taken to ensure the correct compound is being referenced based on context or CAS number)[3][4][5][6] | ||

| Benzenaminium, N,N,N-trimethyl-, hydroxide[9][10] | ||

| Ammonium, phenyltrimethyl-, hydroxide |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its safe handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1899-02-1 | [1][2][3][5][6][7][9][10] |

| Molecular Formula | C₉H₁₅NO | [3][9] |

| Molecular Weight | 153.22 g/mol | [3][9] |

| Appearance | Clear, colorless liquid (often supplied as a solution in methanol (B129727) or water) | [3][5][9] |

| Boiling Point | 65 °C (for a solution in methanol) | [3][5] |

| Flash Point | 10 - 11 °C (for a solution in methanol) | [4][7] |

| Refractive Index | n20/D 1.395 | [5][7][11] |

| Storage Temperature | 2-8°C | [4][7] |

Applications in Research and Development

This compound is a versatile reagent with several applications in scientific research, particularly in analytical chemistry and organic synthesis.

Derivatization Agent for Gas Chromatography (GC)

The most prominent application of this compound is as a derivatization reagent, specifically for methylation, in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[9] Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis, typically by improving their volatility, thermal stability, or chromatographic behavior.

This compound is particularly effective for the derivatization of acidic compounds, such as:

-

Acidic Herbicides: It is used for the methylation of acidic herbicides for their determination by GC-MS.[12][13]

-

Fatty Acids: It facilitates the formation of fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.

-

Amino Acids: It can be used to derivatize amino acids for their analysis by GC.

-

Phenols: It is used in the methylation of phenols.

The derivatization reaction with this compound is often performed directly in the GC autosampler vial, offering a rapid and automatable method for sample preparation.[12][13]

Organic Synthesis

In organic synthesis, this compound can be used as a strong base.[5][11] It has been employed in the synthesis of various organic compounds, including its use as a deprotecting agent for certain protecting groups.[11]

Other Applications

-

Phase Transfer Catalyst: Due to its quaternary ammonium salt structure, it can act as a phase transfer catalyst, facilitating reactions between reactants in different phases.[3][5]

-

Biochemical Research: It has been used in biochemical assays and studies, for example, in maintaining pH levels in cell culture.[5]

Experimental Protocol: Generalized Method for GC Derivatization

The following is a generalized protocol for the derivatization of acidic analytes using this compound for GC-MS analysis. This protocol is based on the principles described in the cited literature and should be optimized for specific analytes and instrumentation.

Objective: To convert acidic analytes into their methyl ester derivatives for enhanced volatility and improved chromatographic performance in GC-MS analysis.

Materials:

-

This compound solution (e.g., 0.1 M in methanol)

-

Sample containing the analyte(s) of interest, dissolved in an appropriate aprotic solvent

-

GC vials with caps

-

Microsyringes

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

-

Sample Preparation:

-

Accurately transfer a known volume or weight of the sample into a GC vial.

-

If the sample is not already in solution, dissolve it in a suitable aprotic solvent.

-

-

Derivatization Reaction:

-

Add an excess of the this compound solution to the GC vial containing the sample. The exact volume will depend on the concentration of the analyte.

-

Cap the vial tightly.

-

The reaction is often carried out directly in the heated GC injector port. Some methods may involve a brief incubation period at an elevated temperature (e.g., 60-80°C) prior to injection, although one of the advantages of using this reagent is the potential for on-column derivatization.

-

-

GC-MS Analysis:

-

Inject an appropriate volume of the derivatized sample into the GC-MS system.

-

The derivatization occurs rapidly at the high temperatures of the GC inlet.

-

Run the appropriate GC-MS method with optimized parameters for the separation and detection of the methylated analytes.

-

Key Considerations:

-

Solvent: It is crucial to use aprotic solvents, as protic solvents like water and alcohols can react with the derivatization reagent.

-

Reaction Conditions: Factors such as reaction time, temperature, and the ratio of derivatization reagent to analyte may need to be optimized to ensure complete derivatization.[12][13]

-

Safety: this compound and its solutions can be corrosive and toxic. Always handle this reagent in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][10]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of an acidic analyte using this compound for GC-MS analysis.

This guide provides a foundational understanding of this compound for researchers and professionals. For specific applications, further consultation of detailed research articles and safety data sheets is recommended.

References